7-Hydroxynaphthalin-1-carbaldehyd

Übersicht

Beschreibung

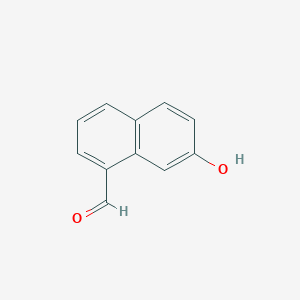

7-Hydroxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of naphthalene, featuring a hydroxyl group at the 7th position and an aldehyde group at the 1st position. This compound is known for its applications in various fields, including organic synthesis, material science, and biological research.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

7-Hydroxynaphthalene-1-carbaldehyde serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

- Synthesis of Schiff Bases: This compound is often utilized to synthesize Schiff bases, which are important intermediates in organic chemistry. These derivatives have applications ranging from catalysis to biological activity .

- Fluorescent Probes: Research indicates that derivatives of 7-hydroxynaphthalene-1-carbaldehyde can be used as fluorescent probes in biological systems, enhancing the detection of specific biomolecules due to their fluorescence properties .

Medicinal Chemistry

In medicinal chemistry, 7-hydroxynaphthalene-1-carbaldehyde has been studied for its potential therapeutic applications:

- Anticancer Activity: Studies have demonstrated that compounds derived from 7-hydroxynaphthalene-1-carbaldehyde exhibit cytotoxic effects against various cancer cell lines. This suggests potential as a lead compound for developing new anticancer agents .

- Antimicrobial Properties: The compound has shown promise in antimicrobial applications, with research indicating its effectiveness against certain bacterial strains. This positions it as a candidate for developing new antimicrobial therapies .

Materials Science

In materials science, 7-hydroxynaphthalene-1-carbaldehyde is explored for its role in developing functional materials:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance the properties of materials, such as improving thermal stability and mechanical strength. The incorporation of this compound can lead to the development of advanced materials with specific functionalities .

- Nanotechnology: Research has indicated that derivatives of this aldehyde can be utilized in the synthesis of nanoparticles, which have applications in drug delivery systems and imaging technologies due to their biocompatibility and ease of functionalization .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of 7-hydroxynaphthalene-1-carbaldehyde. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) explored the antimicrobial effects of 7-hydroxynaphthalene-1-carbaldehyde against Staphylococcus aureus. The findings revealed that the compound inhibited bacterial growth at low concentrations, highlighting its potential as a natural antimicrobial agent.

Wirkmechanismus

Target of Action

7-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules

Mode of Action

The mode of action of 7-Hydroxynaphthalene-1-carbaldehyde is primarily through its interaction with its targets, leading to changes in cellular processes. The compound has been shown to have a broad area of biological effectiveness, including catalytic reactions, sensors, selective electrodes, and fluorescence . .

Biochemical Pathways

It is known that the compound plays a role in the development of important biomolecules .

Result of Action

It is known that the compound has a broad area of biological effectiveness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Hydroxynaphthalene-1-carbaldehyde can be synthesized through several methods. One common approach is the Reimer-Tiemann reaction, which involves the formylation of 2-naphthol using chloroform and a strong base like sodium hydroxide. The reaction typically proceeds under aqueous conditions and requires careful control of temperature and pH to achieve high yields .

Industrial Production Methods: In industrial settings, the synthesis of 7-Hydroxynaphthalene-1-carbaldehyde often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The Reimer-Tiemann reaction remains a popular choice due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 7-Hydroxynaphthalene-1-carboxylic acid.

Reduction: 7-Hydroxynaphthalen-1-ylmethanol.

Substitution: Various ethers and esters depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxynaphthalene-1-carbaldehyde: Similar structure but with the hydroxyl group at the 2nd position.

4-Hydroxynaphthalene-1-carbaldehyde: Hydroxyl group at the 4th position.

7-Methoxynaphthalene-1-carbaldehyde: Methoxy group instead of a hydroxyl group at the 7th position

Uniqueness: 7-Hydroxynaphthalene-1-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which imparts distinct reactivity and binding properties. This unique arrangement allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications .

Biologische Aktivität

7-Hydroxynaphthalene-1-carbaldehyde (CAS Number: 708-06-5) is a naphthalene derivative characterized by a hydroxyl group and an aldehyde functional group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This article reviews the biological activity of 7-hydroxynaphthalene-1-carbaldehyde, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 7-hydroxynaphthalene-1-carbaldehyde can be represented as follows:

Key Properties:

- Molecular Weight : 176.18 g/mol

- Melting Point : Approximately 90 °C

- Solubility : Soluble in organic solvents like ethanol and acetone, but less soluble in water.

Anti-Tumor Activity

Research indicates that 7-hydroxynaphthalene-1-carbaldehyde exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its efficacy against human leukemia cells (HL-60), the compound demonstrated an IC50 value of approximately 6.4 µM, indicating potent anti-cancer properties .

Table 1: Cytotoxic Activity of 7-Hydroxynaphthalene-1-carbaldehyde

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 6.4 |

| HCT-116 | 6.1 |

| MCF-7 | 10.5 |

| A549 | 15.0 |

Anti-Inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it inhibited nitric oxide (NO) production in LPS-induced RAW264.7 macrophages with an IC50 value of 14.2 µM, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

7-Hydroxynaphthalene-1-carbaldehyde has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of 7-Hydroxynaphthalene-1-carbaldehyde

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 7-hydroxynaphthalene-1-carbaldehyde is believed to be mediated through its interaction with cellular pathways involved in apoptosis and inflammatory responses. The compound's aldehyde group can form reversible Schiff bases with lysine residues in proteins, which may alter protein function and lead to apoptosis in cancer cells .

Case Study: Anti-Cancer Efficacy

In a controlled study involving human colorectal cancer cells (HCT-116), treatment with varying concentrations of 7-hydroxynaphthalene-1-carbaldehyde resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation analysis.

Case Study: Anti-Inflammatory Effects

In another study focusing on inflammatory responses, administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in LPS-stimulated macrophages, further supporting its role as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

7-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWINMBZRYZEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572888 | |

| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144876-32-4 | |

| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.